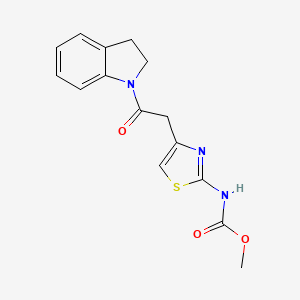

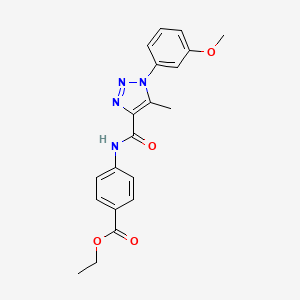

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It’s related to a class of compounds that have been synthesized for potential use in cancer therapy .

Synthesis Analysis

The synthesis of similar compounds involves a four-step process. The substituted Isatin reacts with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by IR, 1H-NMR, Mass spectroscopy along with physical data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using IR, 1H-NMR, and Mass spectroscopy .科学的研究の応用

Antitumor and Antifilarial Agents

Research has indicated that derivatives of thiazole and selenazole, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, exhibit potential as antitumor and antifilarial agents. Specifically, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant inhibition of leukemia L1210 cell proliferation and showed in vivo antifilarial activity against Acanthocheilonema viteae, highlighting its potential in cancer therapy and treatment of filarial infections (Kumar et al., 1993).

Antiviral Applications

Derivatives of indole N-acyl and N-carbamic esters, designed as water-soluble precursors for antiviral compounds, have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro. Their ability to reduce the severity and duration of disease symptoms in infected ferrets, despite causing local irritancy, indicates their potential for intranasal administration in combatting respiratory infections (Harnden et al., 1979).

Antibacterial, Antifungal, and Anti-tubercular Activity

A series of indolin-2-one derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. These findings suggest the utility of methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate derivatives in developing new treatments for various microbial infections (Akhaja & Raval, 2012).

Antimicrobial Activities

Compounds synthesized from (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide have been evaluated for their antimicrobial activities, demonstrating potential in addressing microbial resistance and developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Optoelectronic Applications

Thiadiazole fused indolo[2,3-a]carbazoles, featuring functional groups beneficial for optoelectronic materials, have been synthesized and characterized. Their optical and electrochemical properties suggest these compounds as promising building blocks for optoelectronic applications, indicating the versatility of this compound derivatives beyond biomedical uses (Biniek et al., 2011).

作用機序

Target of Action

Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE can lead to an increase in acetylcholine concentration, affecting various neurological processes.

Mode of Action

Related indolin-2-one derivatives have shown to inhibit ache, resulting in altered neurotransmission . The interaction of these compounds with their targets and the resulting changes would need further investigation for a comprehensive understanding.

Biochemical Pathways

Alterations in this pathway can have significant effects on neurological functions .

Pharmacokinetics

Similar hydroxamic acids incorporating indolin-2-ones have shown desirable characteristics for anticancer compounds in terms of absorption, distribution, metabolism, excretion, and toxicity (admet) .

Result of Action

Related compounds have shown potent inhibitory activity against hdac2, leading to cytotoxicity in various human cancer cell lines .

将来の方向性

特性

IUPAC Name |

methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVLOYIJMNQKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)

![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)